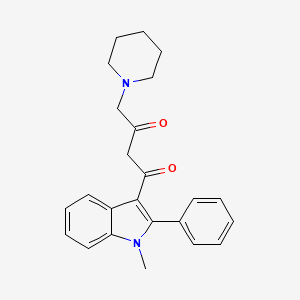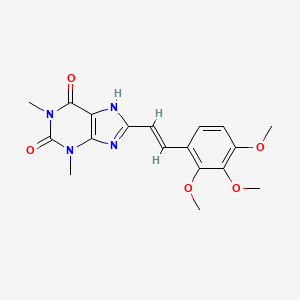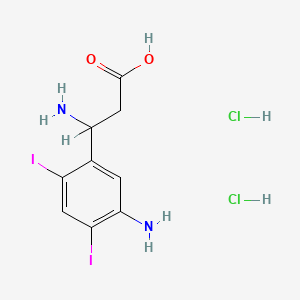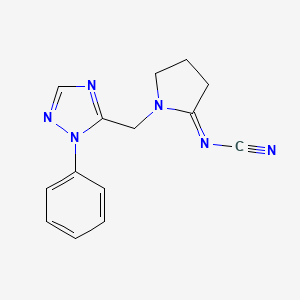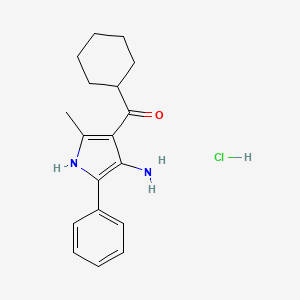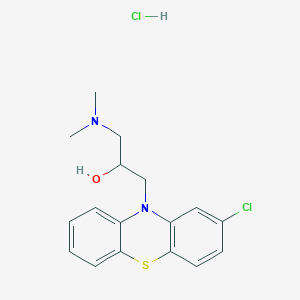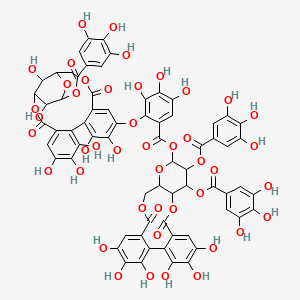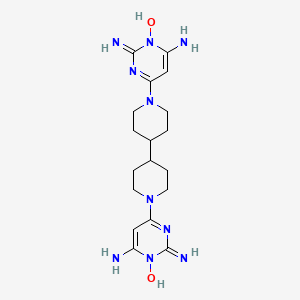
4,4'-(4,4'-Bipyridine-1,1'-diyl)bis(2,6-diaminopyrimidine 1-oxide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(4,4’-Bipyridine-1,1’-diyl)bis(2,6-diaminopyrimidine 1-oxide) is a complex organic compound featuring a bipyridine core linked to two diamino-pyrimidine oxide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,4’-Bipyridine-1,1’-diyl)bis(2,6-diaminopyrimidine 1-oxide) typically involves a multi-step process:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the bipyridine structure.
Attachment of Diaminopyrimidine Groups: The next step involves the introduction of the diaminopyrimidine groups. This can be achieved through nucleophilic substitution reactions where the bipyridine core reacts with a suitable diaminopyrimidine precursor.
Oxidation: The final step is the oxidation of the pyrimidine groups to form the 1-oxide. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the pyrimidine oxide groups, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the pyrimidine oxides back to their parent amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxides, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, 4,4’-(4,4’-Bipyridine-1,1’-diyl)bis(2,6-diaminopyrimidine 1-oxide) is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology
In biological research, this compound can be used as a probe to study the interactions between nucleic acids and small molecules. Its structure allows it to intercalate between DNA bases, making it useful in the study of DNA-binding proteins and enzymes.
Medicine
Potential medical applications include its use as a scaffold for the development of new drugs. Its ability to interact with biological macromolecules makes it a candidate for drug design, particularly in targeting specific proteins or nucleic acids.
Industry
In industry, this compound can be used in the development of advanced materials, such as conductive polymers and sensors. Its unique electronic properties make it suitable for applications in electronics and photonics.
作用机制
The mechanism by which 4,4’-(4,4’-Bipyridine-1,1’-diyl)bis(2,6-diaminopyrimidine 1-oxide) exerts its effects is largely dependent on its ability to form stable complexes with metal ions and its interaction with biological macromolecules. The bipyridine core can coordinate with metal ions, while the pyrimidine oxide groups can participate in hydrogen bonding and other non-covalent interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine compound without the additional pyrimidine oxide groups.
2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenanthroline: A related compound with a similar ability to coordinate with metal ions.
Uniqueness
What sets 4,4’-(4,4’-Bipyridine-1,1’-diyl)bis(2,6-diaminopyrimidine 1-oxide) apart is its combination of the bipyridine core with the pyrimidine oxide groups. This unique structure allows for a broader range of interactions and applications, particularly in the fields of coordination chemistry and biological research.
属性
CAS 编号 |
83540-14-1 |
|---|---|
分子式 |
C18H28N10O2 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
6-[4-[1-(6-amino-1-hydroxy-2-iminopyrimidin-4-yl)piperidin-4-yl]piperidin-1-yl]-3-hydroxy-2-iminopyrimidin-4-amine |
InChI |
InChI=1S/C18H28N10O2/c19-13-9-15(23-17(21)27(13)29)25-5-1-11(2-6-25)12-3-7-26(8-4-12)16-10-14(20)28(30)18(22)24-16/h9-12,21-22,29-30H,1-8,19-20H2 |
InChI 键 |
ZEIBDWYAVUWELU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2CCN(CC2)C3=NC(=N)N(C(=C3)N)O)C4=NC(=N)N(C(=C4)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride](/img/structure/B12770753.png)
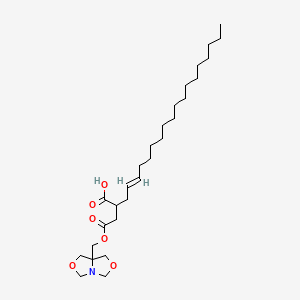
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B12770760.png)

